Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
One key application involves the synthesis of complex heterocyclic compounds derived from various precursors for potential use as therapeutic agents. Researchers have developed new methods to synthesize novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the versatility of related compounds in creating pharmacologically active agents. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, showing promising results in preclinical models (Abu‐Hashem et al., 2020).
Biological Activities
Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate and related derivatives have been explored for various biological activities. For instance, derivatives have been synthesized to investigate their antimicrobial and antiproliferative activities against human cancer cell lines, showcasing their potential in antimicrobial and cancer research. These studies indicate the compound's utility in developing new therapeutic agents with specific antimicrobial and anticancer properties (Krishnamurthy et al., 2011; Mallesha et al., 2012).
Structural Analysis and Complex Formation
The compound's versatility extends to its use in forming complexes with metals, which has been explored through structural analysis using spectroscopic and DFT techniques. Such studies are crucial for understanding the chemical and physical properties of these complexes, which could have implications in materials science and catalysis (Prakash et al., 2014).
Synthesis of Insecticides
Research has also focused on utilizing similar compounds as lead compounds for novel insecticides, indicating the broad potential of these chemicals beyond medicinal applications. By designing derivatives based on the structural scaffold of such compounds, new insecticidal agents with novel modes of action have been synthesized and tested, showing efficacy in growth-inhibiting activities against pests (Cai et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant activity against various cell lines
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets . Without information on the targets, it is difficult to predict which pathways might be affected.
Properties
IUPAC Name |
ethyl 4-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-2-29-19(28)24-10-8-23(9-11-24)17-20-12-14-15(21-17)22-18(27)25(16(14)26)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,20,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJFFPQSCLRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.